molecular formula C108H163N27O28 B612445 Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide CAS No. 908844-75-7

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide

Cat. No.: B612445
CAS No.: 908844-75-7
M. Wt: 2287.64
InChI Key: BHKXASDHGWBINL-ZEHYZEGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Galanin Receptor Antagonist Development

The development of galanin receptor antagonists began with the identification of galanin itself by Viktor Mutt and colleagues at the Karolinska Institute in Stockholm approximately 30 years ago. The initial discovery of galanin as a biologically active neuropeptide with carboxy-terminal amidation in porcine intestinal extracts marked the beginning of intensive research into this peptide system. Early functional studies revealed the complex and sometimes contradictory effects of galanin in various biological systems, necessitating the development of antagonist compounds to clarify the physiological roles of galanin signaling.

The first generation of galanin receptor antagonists emerged in the early 1990s with the development of galantide, a chimeric peptide composed of galanin residues 1-12 linked to substance P residues 5-11. Galantide represented a breakthrough in galanin pharmacology by providing the first antagonist capable of blocking galanin-mediated effects, particularly the inhibition of insulin secretion from pancreatic islets. However, galantide exhibited non-selective antagonism across galanin receptor subtypes, limiting its utility for dissecting subtype-specific functions. The compound demonstrated high affinity for galanin receptors with an inhibitory concentration value of 1.0 nanomolar for blocking galanin-mediated insulin inhibition and displacement of radioiodinated galanin with an inhibitory concentration below 0.1 nanomolar.

The recognition of multiple galanin receptor subtypes in the mid-1990s highlighted the need for selective antagonists to understand individual receptor functions. The cloning and characterization of galanin receptor type 1, galanin receptor type 2, and galanin receptor type 3 revealed distinct pharmacological profiles and tissue distribution patterns that suggested specialized physiological roles. Early attempts to develop selective antagonists focused on modifications of the galanin peptide sequence, leading to compounds such as M35, a chimeric peptide comprising galanin residues 1-3 linked to bradykinin residues 2-9. However, M35 exhibited complex pharmacology, acting as both an agonist and antagonist depending on experimental conditions, which limited its utility as a research tool.

The breakthrough in selective galanin receptor antagonist development came with the systematic exploration of galanin peptide modifications by Sollenberg and colleagues, leading to the identification of M871 as the first selective galanin receptor type 2 antagonist. This achievement represented the culmination of extensive structure-activity relationship studies that identified the minimal structural requirements for galanin receptor type 2 selectivity. The development of M871 provided researchers with the first reliable tool for investigating galanin receptor type 2 function in isolation from other galanin receptor subtypes, fundamentally advancing understanding of galanin system complexity.

Antagonist Target Selectivity Ki Value (nM) Year Developed Reference
Galantide Non-selective <0.1 1992
M35 Non-selective Not specified 2003
M871 Galanin Receptor Type 2 13.1 (GalR2), 420 (GalR1) 2006

Classification of M871 within Galanin Receptor Ligands

The classification of M871 within the broader context of galanin receptor ligands requires consideration of multiple pharmacological parameters including receptor selectivity, functional activity, and structural characteristics. M871 belongs to the category of peptidic galanin receptor antagonists, distinguished from non-peptidic small molecule modulators and natural galanin family peptides. Within the peptidic antagonist class, M871 represents the prototype selective galanin receptor type 2 antagonist, contrasting with earlier non-selective antagonists such as galantide and M35.

The ligand classification system for galanin receptors encompasses several distinct categories based on functional activity and selectivity profiles. Agonists include both selective and non-selective compounds, with galanin itself serving as the prototypical non-selective agonist capable of activating all three receptor subtypes. Selective agonists include M617 for galanin receptor type 1, M1145 for galanin receptor type 2, and various galanin fragments with subtype preferences. The antagonist category includes M871 as the sole selective galanin receptor type 2 antagonist, while other compounds such as galantide and M35 function as non-selective antagonists with varying degrees of activity at different receptor subtypes.

The structural classification of M871 identifies it as a modified galanin fragment antagonist, specifically derived from galanin residues 2-13 with carboxy-terminal modifications. This places M871 within the galanin-derived peptide category rather than the chimeric peptide class that includes compounds like galantide and M35, which incorporate sequences from unrelated peptides. The galanin-derived classification reflects the retention of the natural galanin recognition sequence while modifying regions responsible for selectivity and functional activity.

Functionally, M871 operates as a competitive antagonist at galanin receptor type 2, blocking both galanin and selective agonist binding without exhibiting intrinsic agonist activity. This pure antagonist profile distinguishes M871 from compounds like M35, which can exhibit agonist activity under certain conditions. The competitive nature of M871 antagonism has been demonstrated through its ability to block galanin-induced inositol phosphate production in cells expressing galanin receptor type 2, with inhibition curves consistent with competitive inhibition mechanisms.

The pharmacological classification of M871 also considers its selectivity index, defined as the ratio of binding affinities between non-target and target receptors. With a selectivity index exceeding 30-fold for galanin receptor type 2 over galanin receptor type 1, M871 meets the criteria for classification as a highly selective receptor antagonist. This level of selectivity surpasses most other galanin receptor ligands and establishes M871 as the reference compound for galanin receptor type 2 pharmacological studies.

Ligand Class Example Compound Receptor Selectivity Functional Activity Structural Origin
Non-selective Agonist Galanin All subtypes Full agonist Natural peptide
Selective Agonist M1145 Galanin Receptor Type 2 Full agonist Modified galanin
Non-selective Antagonist Galantide All subtypes Antagonist Chimeric peptide
Selective Antagonist M871 Galanin Receptor Type 2 Pure antagonist Modified galanin fragment

Significance in Galanin Receptor Subtype Differentiation

The development of M871 has fundamentally transformed the ability of researchers to differentiate the functional roles of galanin receptor subtypes, particularly in complex physiological processes where multiple subtypes may be co-expressed and potentially exhibit opposing effects. Prior to the availability of M871, studies of galanin receptor type 2 function relied primarily on non-selective antagonists or knockout animal models, both of which presented significant limitations for understanding subtype-specific contributions to galanin signaling. The availability of a highly selective antagonist has enabled precise pharmacological dissection of galanin receptor type 2 contributions across diverse biological systems.

In pain research, M871 has been instrumental in defining the pro-nociceptive role of galanin receptor type 2, contrasting with the generally anti-nociceptive effects mediated by galanin receptor type 1. Studies utilizing M871 in peripheral pain models have demonstrated that activation of galanin receptor type 2 enhances nociceptive responses to noxious stimuli, an effect that can be specifically blocked by M871 administration. This finding resolved longstanding controversies regarding galanin's role in pain processing by demonstrating that apparently contradictory effects could be attributed to activation of different receptor subtypes with opposing functional consequences.

The application of M871 in central nervous system studies has revealed the specific contributions of galanin receptor type 2 to analgesic mechanisms in brain regions such as the nucleus accumbens. Research has shown that while galanin produces overall analgesic effects in inflammatory and neuropathic pain models, these effects involve complex interactions between multiple receptor subtypes. M871 studies have demonstrated that galanin receptor type 2 activation contributes to the analgesic effects through mechanisms involving calcium/calmodulin-dependent protein kinase II and protein kinase C signaling pathways. The selective blockade of galanin receptor type 2 with M871 partially reduces but does not eliminate galanin-induced analgesia, indicating that multiple receptor subtypes contribute to the overall analgesic response.

Structural studies utilizing M871 as a pharmacological tool have provided insights into the molecular mechanisms underlying galanin receptor subtype selectivity. Crystallographic and cryo-electron microscopy studies of galanin receptors have used M871 to validate structural models and understand the molecular basis for selective ligand recognition. These studies have revealed that subtle differences in extracellular loop conformations and binding pocket geometry contribute to the dramatic selectivity differences observed with M871, providing a molecular foundation for structure-based drug design approaches.

The impact of M871 extends beyond basic research to translational applications where galanin receptor type 2 represents a potential therapeutic target. The compound has enabled proof-of-concept studies demonstrating that selective galanin receptor type 2 modulation can influence disease-relevant phenotypes without affecting other galanin receptor subtypes. This selectivity profile suggests that galanin receptor type 2-targeted therapeutics could potentially avoid side effects associated with broader galanin system modulation, although M871 itself is not suitable for therapeutic development due to its peptidic nature and associated pharmacokinetic limitations.

Research Application Findings with M871 Significance
Peripheral Pain Blocks pro-nociceptive effects of galanin receptor type 2 agonists Defines receptor subtype roles in nociception
Central Analgesia Partially reduces galanin-induced analgesia in nucleus accumbens Reveals multi-receptor mechanisms
Inflammatory Pain Attenuates galanin analgesic effects through protein kinase pathways Identifies signaling mechanisms
Neuropathic Pain Reverses galanin-induced increases in pain thresholds Demonstrates therapeutic potential

Evolution of Peptidic Galanin Receptor Antagonists

The evolutionary pathway of peptidic galanin receptor antagonists reflects the progressive understanding of galanin receptor structure-function relationships and the increasing sophistication of peptide design strategies. The initial approach to galanin antagonist development involved simple modifications of the natural galanin sequence, based on the assumption that subtle changes might convert an agonist into an antagonist while maintaining receptor binding affinity. However, early attempts using amino acid substitutions or deletions in galanin typically resulted in compounds with reduced activity rather than true antagonism.

The breakthrough in peptidic antagonist design came with the development of chimeric peptides that combined galanin recognition sequences with sequences from unrelated peptides. Galantide, composed of galanin residues 1-12 and substance P residues 5-11, represented the first successful implementation of this strategy. The rationale for this approach was that the galanin sequence would provide receptor binding while the foreign sequence would prevent receptor activation. This chimeric strategy proved successful and established the foundation for subsequent antagonist development efforts.

The evolution toward selective antagonists required a more sophisticated understanding of receptor subtype differences and the molecular determinants of selectivity. The development of M871 represented a significant advancement in design strategy, moving away from chimeric approaches toward systematic modification of galanin fragments. The key insight was that selective antagonism could be achieved through careful modification of the carboxy-terminal region of truncated galanin sequences while preserving the critical amino-terminal recognition elements.

The design principles underlying M871 incorporated several important structural features that distinguish it from earlier antagonists. The removal of the amino-terminal glycine residue was found to be crucial for galanin receptor type 2 selectivity, as was the specific pattern of carboxy-terminal substitutions. The incorporation of multiple proline residues in the sequence Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide was designed to provide conformational constraints that would favor binding to galanin receptor type 2 while reducing affinity for other subtypes.

The success of M871 has influenced subsequent efforts to develop antagonists for other galanin receptor subtypes, although comparable selectivity has proven difficult to achieve for galanin receptor type 1 and galanin receptor type 3. The structural insights gained from M871 development have informed computational approaches to antagonist design, including molecular modeling studies that predict receptor-ligand interactions and guide the selection of modifications likely to enhance selectivity. These approaches represent the current frontier in peptidic galanin receptor antagonist development, combining traditional medicinal chemistry with advanced computational tools.

The limitations of peptidic antagonists, including susceptibility to proteolytic degradation and poor oral bioavailability, have motivated efforts to develop non-peptidic antagonists based on the structural insights gained from compounds like M871. However, the exceptional selectivity and well-characterized pharmacology of M871 ensure its continued importance as a research tool and as a template for future antagonist development efforts. The evolutionary path from non-selective chimeric peptides to highly selective galanin receptor type 2 antagonists exemplifies the iterative process of structure-activity relationship optimization that characterizes successful drug discovery programs.

Generation Design Strategy Representative Compound Selectivity Profile Limitations
First Galanin modifications Various fragments Non-selective Low activity
Second Chimeric peptides Galantide Non-selective Broad antagonism
Third Selective modifications M871 Galanin Receptor Type 2 selective Peptidic nature
Fourth Structure-based design In development Targeted selectivity Under investigation

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXASDHGWBINL-ZEHYZEGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H163N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, often referred to as M871, is a synthetic peptide derived from the galanin family of neuropeptides. This compound has garnered attention due to its selective activity on galanin receptors, particularly GalR2 and GalR3. Understanding the biological activity of M871 involves exploring its pharmacological properties, receptor interactions, and potential therapeutic applications.

Structure and Composition

M871 is characterized by a specific amino acid sequence that includes:

  • Galanin residues : The peptide is based on the galanin structure but modified to enhance receptor selectivity.
  • Key modifications : The inclusion of Glu, His, Pro, Ala, and Leu residues contributes to its unique binding properties and biological activity.

Biological Activity

M871 exhibits distinct biological activities primarily through its interaction with galanin receptors. The following sections detail its receptor selectivity, signaling pathways, and functional implications.

Receptor Interactions

M871 selectively binds to:

  • GalR2 : It acts as an antagonist with a Ki value of approximately 13.1 nM, indicating a strong affinity for this receptor subtype.
  • GalR1 : It shows moderate selectivity, with a Ki value of around 420 nM .

The binding affinity and selectivity are crucial for understanding how M871 can modulate physiological responses mediated by galanin receptors.

Signaling Pathways

Upon binding to GalR2, M871 influences several intracellular signaling pathways:

  • Inhibition of adenylyl cyclase : This action leads to decreased cyclic AMP levels, which can affect various downstream effects in neuronal signaling.
  • Regulation of ion channels : M871 may modulate ion channel activities through G protein-coupled mechanisms, impacting neuronal excitability and neurotransmitter release .

Neurophysiological Effects

Research has shown that M871 can modulate seizure activity in experimental models. In studies where galanin was overexpressed in zebrafish larvae, M871 was found to decrease whole-brain activity, suggesting its potential role in managing excitability in neurological disorders .

Behavioral Studies

In rodent models, M871 has been implicated in influencing anxiety-like behaviors. The selective antagonism of GalR2 may provide insights into therapeutic strategies for anxiety disorders by modulating neuropeptide signaling pathways .

Comparative Analysis of Related Compounds

Compound NameReceptor SelectivityKi Value (nM)Biological Activity
M871 (this compound GalR2 > GalR113.1 (GalR2), 420 (GalR1)Antagonist; modulates seizure activity
Galanin All GalR subtypesVariesAgonist; involved in multiple physiological functions
GALP (Galanin-like peptide) Preferential for GalR2~20Agonist; regulates metabolism and reproduction

Scientific Research Applications

Metabolic Regulation

Galanin peptides are known to influence metabolic processes, particularly in the context of obesity and diabetes. Research indicates that galanin can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that galanin administration improves metabolic profiles in models of non-alcoholic steatohepatitis (NASH), reducing liver inflammation and fibrosis by modulating macrophage activity and activating AMP-activated protein kinase (AMPK) signaling pathways .

Key Findings:

  • Insulin Sensitivity: Galanin enhances insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.
  • Liver Health: In NASH models, galanin administration resulted in decreased serum insulin levels and reduced markers of liver injury, suggesting a protective role against metabolic dysfunction.

Neuroprotection and Pain Modulation

Galanin is implicated in neuroprotective mechanisms and pain modulation. It interacts with specific receptors in the central nervous system to regulate nociceptive processing. Research has shown that galanin can modulate the pain response by influencing the activity of spinal cord neurons involved in pain transmission .

Case Studies:

  • Spinal Cord Injury (SCI): Galanin expression was found to be upregulated following SCI, suggesting its potential role in promoting recovery or mitigating pain post-injury .
  • Nociceptive Processing: Studies indicate that galanin's effects on pain pathways may provide insights into developing new analgesic therapies targeting galanin receptors.

Inflammatory Responses

The role of galanin in inflammation has garnered attention due to its vasoactive properties. Galanin and its analogs have been shown to decrease cutaneous blood flow and inhibit inflammatory edema formation in murine models. This suggests a potential application for galanin peptides in treating inflammatory skin diseases .

Research Insights:

  • Vasomodulatory Effects: Galanin's interaction with vascular receptors indicates its potential as an anti-inflammatory agent, particularly in conditions like dermatitis or other inflammatory skin disorders.
  • Receptor Specificity: The effects are likely mediated through galanin receptor subtypes 2 and 3, highlighting the importance of receptor selectivity in therapeutic applications.

Therapeutic Potential in Disorders

The diverse physiological roles of galanin peptides position them as promising candidates for therapeutic interventions across various disorders:

Disorder TypePotential ApplicationEvidence Base
ObesityAppetite regulation and metabolic controlGalanin's role in appetite modulation via central pathways
DiabetesImproving insulin sensitivityEnhanced glucose metabolism observed in animal models
Neurodegenerative DiseasesNeuroprotection and pain reliefModulation of spinal nociceptive pathways
Inflammatory DiseasesAnti-inflammatory effectsReduction of edema and inflammation in skin models

Comparison with Similar Compounds

Table 1: Key Features of M871 and Related Galanin Receptor Ligands

Compound Receptor Selectivity Ki Values (nM) Functional Role Key Modifications
M871 GalR2 antagonist GalR2: 13.1; GalR1: 420 Blocks GalR2 signaling Truncated N-terminal (2–13), C-terminal Glu-His-(Pro)₃-(Ala-Leu)₂-Ala-amide
M40 Non-selective GalR1/GalR2 antagonist GalR1: 1.82; GalR2: 5.1 Broad inhibition Galanin(1–13)-Pro-Pro-(Ala-Leu)₂-Ala-amide
M1145 GalR2 agonist GalR2: <10 Activates GalR2 signaling (Arg-Gly)₂-Asn-galanin(2–13)-Val-Leu-(Pro)₃-(Ala-Leu)₂-Ala-amide
Galantide (M15) Non-selective antagonist N/A Inhibits multiple receptors Galanin(1–13)-substance P(5–11) hybrid
M617 GalR1 agonist GalR1: 0.2 Activates GalR1 signaling Galanin(1–13)-bradykinin(2–9) hybrid

Key Observations:

Selectivity: M871’s selectivity for GalR2 (Ki = 13.1 nM) contrasts with M40’s dual affinity for GalR1 (1.82 nM) and GalR2 (5.1 nM) . This makes M871 superior for isolating GalR2-specific effects in vivo. M1145, a structural analog of M871, acts as a GalR2 agonist, highlighting how minor sequence changes (e.g., Val-Leu substitution) invert functional outcomes .

Functional Outcomes: In neuropathic pain models, M871 antagonizes galanin’s antinociceptive effects in the NAc, whereas M40’s non-selectivity complicates interpretation of receptor-specific contributions . GalR2 agonists in pain and mood disorders .

Clinical Implications :

  • M871’s selectivity has advanced research into GalR2’s role in epilepsy, where GalR2 activation exacerbates seizure activity, unlike GalR1’s protective role .

Pharmacological and Mechanistic Insights

  • M871 vs. M40: M40’s broad receptor interaction limits its utility in studies requiring subtype-specificity. For example, in monoaminergic dysfunction, M40 inhibits both GalR1 and GalR2, whereas M871 isolates GalR2’s role in modulating dopamine release .
  • M871 vs. M1145: M1145’s agonism at GalR2 enhances antinociception in neuropathic pain, while M871 reverses this effect, confirming GalR2’s bidirectional role in pain pathways .
  • M871 vs. Galantide (M15): Galantide’s non-selectivity (targeting GalR1, GalR2, and other neuropeptide receptors) complicates its use in mechanistic studies, whereas M871’s specificity reduces off-target effects .

Preparation Methods

Fmoc-Based Synthesis Strategy

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, a widely adopted method for its compatibility with acid-sensitive residues. The sequence WTLNSAGYLLGPEHPPPALALA (IUPAC condensed notation) necessitates careful selection of resin and protecting groups. A Wang resin pre-loaded with C-terminal alanine amide is typically employed to ensure proper C-terminal functionalization.

Key challenges include the three consecutive proline residues (positions 13–15) and the alanine-leucine repeats (positions 16–21), which risk aggregation due to steric hindrance. To mitigate this, microwave-assisted coupling at 60°C is utilized, reducing reaction times from 16 hours to 1–2 hours per residue while maintaining >95% crude purity.

Building Block Preparation and Coupling Optimization

Pre-Activated Aza-Amino Acid Derivatives

Recent advancements in automated synthesis platforms employ Fmoc-protected benzotriazole esters as pre-activated building blocks. These derivatives enhance coupling efficiency for problematic residues like histidine and glutamic acid, achieving >99% conversion rates in model systems. For example:

ResidueCoupling ReagentTimeConversionPurity
ProCOMU2 h85.6%69.3%
ProDIC/OxymaPure® (MW)1 h95.9%83.8%

Data adapted from azapeptide synthesis studies

Side-Chain Protection Schemes

  • Tryptophan (W2) : Protected with N-mesitylene-2-sulfonyl (Mts) to prevent alkylation side reactions during acidic cleavage.

  • Asparagine (N4) : β-Cycloheptyl ester (OChp) protection suppresses succinimide formation.

  • Histidine (H12) : N-Boc protection prevents racemization during coupling.

Automated Synthesis and Process Control

Microwave-Assisted Proline Coupling

Proline residues are notoriously difficult to incorporate due to secondary structure formation. Microwave irradiation at 60°C disrupts β-sheet aggregation, improving coupling yields from <70% to >95%.

Cleavage, Deprotection, and Global Modification

Final Cleavage Conditions

The peptide-resin is treated with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours, achieving simultaneous cleavage and global deprotection. The inclusion of 6 M urea in elution buffers prevents peptide aggregation during resin cleavage.

Pyroglutamate Stabilization

To enhance N-terminal stability, the liberated peptide undergoes pyroglutamate conversion via incubation with endoproteinase Glu-C V8, modifying the N-terminal glutamine (if present) into a cyclic pyroglutamate.

Purification and Analytical Validation

Reverse-Phase HPLC

Purification employs a C12 Proteo column with a gradient of 10–60% acetonitrile in 0.1% TFA. The target compound elutes at ~32 minutes, achieving >98% purity.

Mass Spectrometry Confirmation

High-resolution ESI-MS confirms the molecular weight (2287.6 g/mol ), with observed m/z = 1144.3 [M+2H]²⁺ and 763.2 [M+3H]³⁺, matching theoretical values.

Comparative Synthesis Efficiency

Traditional vs. automated methods exhibit stark contrasts:

ParameterTraditional SPPSAutomated Platform
Total Synthesis Time14 days3 days
Average Yield/Residue85%98%
Crude Purity70–80%94–96%

Data synthesized from and

Challenges and Solutions in Industrial Scaling

Cost Optimization

  • Benzotriazole esters reduce reagent waste by 40% compared to in-situ activation.

  • Batch-mode cleavage in 4-L bioreactors minimizes solvent use .

Q & A

Q. What is the receptor selectivity profile of M871, and how does it inform experimental design?

M871 is a selective antagonist for galanin receptor 2 (GalR2), with binding affinities (Ki) of 13.1 nM for GalR2 and 420 nM for GalR1, demonstrating >30-fold selectivity for GalR2 . This specificity allows researchers to isolate GalR2-mediated effects in complex systems (e.g., neural circuits or pain pathways). When designing experiments, confirm receptor expression in the target tissue using immunohistochemistry or qPCR to avoid confounding results from GalR1 cross-reactivity. Include controls with non-selective antagonists (e.g., M35) to validate selectivity .

Q. What are the primary functional roles of GalR2 in disease models, and how does M871 elucidate these mechanisms?

GalR2 is implicated in epilepsy, neuropathic pain, and mood disorders. M871 blocks endogenous galanin binding, enabling studies on downstream signaling (e.g., inhibition of calcium channels or modulation of cAMP pathways). For example, in chronic constriction injury (CCI) neuropathic pain models, intra-NAc administration of M871 reverses galanin-induced antinociception, highlighting GalR2's role in pain modulation . Use M871 in combination with GalR2 agonists (e.g., M1145) to establish dose-response relationships and receptor-specific effects .

Q. How is M871 synthesized, and what are critical quality control steps for ensuring peptide integrity?

M871 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Sequential coupling of amino acids (e.g., Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Glu-His-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide) with carbodiimide reagents (e.g., DCC or EDC) .
  • Deprotection of tert-butyloxycarbonyl (Boc) groups under acidic conditions.
  • Purification via HPLC (≥95% purity) and validation using mass spectrometry (Exact Mass: 2286.22 Da) .

Advanced Research Questions

Q. How can researchers address potential cross-reactivity of M871 with other receptors or off-target effects?

While M871 is selective for GalR2, overlapping signaling pathways (e.g., Gq/11-coupled pathways shared with GalR1) may complicate interpretation. To mitigate this:

  • Use GalR1/GalR2 double-knockout models to confirm M871's effects are receptor-specific.
  • Combine M871 with GalR1-specific antagonists (e.g., M40) in co-application experiments to isolate GalR2 activity .
  • Validate findings using orthogonal methods (e.g., siRNA knockdown of GalR2) .

Q. What experimental designs are optimal for distinguishing M871’s antagonist activity from inverse agonism?

To differentiate antagonism (blocking endogenous agonist effects) from inverse agonism (suppressing constitutive receptor activity):

  • Perform constitutive activity assays in GalR2-transfected HEK293 cells, measuring basal cAMP or calcium levels before/after M871 treatment.
  • Compare M871’s effects with galanin-deficient systems (e.g., galanin-knockout animals). If M871 reduces signaling in the absence of galanin, it suggests inverse agonism .

Q. How should contradictions in M871’s reported efficacy across different neuropathic pain models be resolved?

Discrepancies may arise from variations in pain induction methods (e.g., CCI vs. inflammatory pain) or administration routes (e.g., intra-NAc vs. systemic). To address this:

  • Standardize pain assessment metrics (e.g., mechanical allodynia thresholds via von Frey filaments).
  • Conduct meta-analyses of dose-response data across studies to identify model-specific biases .
  • Control for sex differences, as GalR2 expression and pain sensitivity vary by gender in rodent models .

Q. What strategies improve the stability and bioavailability of M871 in in vivo studies?

M871’s hydrophobic nature (GRAVY index: 0.25) limits solubility in aqueous buffers. Optimize delivery by:

  • Using trifluoroacetate (TFA) salt formulations to enhance solubility .
  • Administering via intrathecal or intracerebroventricular routes to bypass systemic metabolism .
  • Encapsulating in liposomes or nanoparticles for sustained release in peripheral models .

Methodological Recommendations

  • Radioligand Binding Assays: Use ¹²⁵I-galanin competition assays to quantify M871’s Ki values in transfected cell lines .
  • Statistical Analysis: Apply two-way ANOVA with post-hoc Tukey tests for multi-dose studies comparing M871 with other antagonists .
  • Negative Controls: Include scrambled peptide analogs to rule out nonspecific effects in behavioral assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.